

comparative analysis of o-, m-, and p-tolyl acetate

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Compound of Interest			
Compound Name:	M-Tolyl acetate		
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A Comparative Analysis of o-, m-, and p-Tolyl Acetate for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the ortho-, meta-, and paraisomers of tolyl acetate. The information is intended for researchers, scientists, and drug
development professionals, offering a detailed look at the physicochemical properties,
spectroscopic data, chemical reactivity, and biological activity of these compounds. All
quantitative data is summarized in clear, tabular formats, and detailed experimental protocols
for key analyses are provided.

Physicochemical Properties

The position of the methyl group on the phenyl ring subtly influences the physical properties of the tolyl acetate isomers. These differences, though minor, can be significant in contexts such as solvent selection, reaction kinetics, and formulation development. The key physicochemical properties are summarized in the table below.



Property	o-Tolyl Acetate m-Tolyl Acetate		p-Tolyl Acetate	
CAS Number	533-18-6	122-46-3	140-39-6	
Molecular Formula	C9H10O2	C ₉ H ₁₀ O ₂	C ₉ H ₁₀ O ₂	
Molecular Weight (g/mol)	150.17	150.17	150.17	
Appearance	Colorless liquid	Colorless liquid Colorless liquid		
Boiling Point (°C)	~208	210-213	208-211	
Density (g/mL at 25°C)	~1.05	1.04	1.047	
Refractive Index (n20/D)	1.4980-1.5010	1.501	1.501	
Flash Point (°C)	83.89	95	90-95	
Water Solubility	Very slightly soluble	Not miscible or difficult to mix	Insoluble	
Solubility in Organic Solvents	Soluble in alcohol and oils	Soluble in DMSO, miscible with many organic solvents	Soluble in common organic solvents	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the tolyl acetate isomers. The following tables summarize key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (CDCl₃, δ in ppm)



Assignment	o-Tolyl Acetate	m-Tolyl Acetate	p-Tolyl Acetate
Aromatic Protons (m)	~7.0-7.2	~6.9-7.3	~7.0-7.2
-CH₃ (Aryl) (s)	~2.2	~2.3	~2.3
-CH ₃ (Acetyl) (s)	~2.3	~2.3	~2.3

^{13}C NMR Spectral Data (CDCl₃, δ in ppm)

Assignment	o-Tolyl Acetate	m-Tolyl Acetate	p-Tolyl Acetate	
C=O (Carbonyl)	~169.5	~169.6	~169.4	
C-O (Aromatic)	~148.8	~150.8	~148.5	
C-CH₃ (Aromatic)	~130.8	~139.4	~135.2	
Aromatic Carbons	matic Carbons ~126.9, 125.8, 122.3		~129.6, 121.4	
-CH₃ (Aryl)	~16.2	~21.3	~20.9	
-CH₃ (Acetyl)	~20.9	~21.2	~21.1	

Infrared (IR) Spectroscopy

Functional Group	o-Tolyl Acetate (cm ⁻¹)	m-Tolyl Acetate (cm ⁻¹)	p-Tolyl Acetate (cm ⁻¹)
C=O Stretch (Ester)	~1765	1735-1750	~1760
C-O Stretch (Ester)	~1215, 1190	1000-1300	~1210, 1190
Aromatic C=C Stretch	~1600, 1490	1400-1600	~1600, 1505
Aromatic C-H Stretch	>3000	3000-3100	>3000
Aliphatic C-H Stretch	<3000	2800-3000	<3000

Mass Spectrometry



The mass spectra of the tolyl acetate isomers are characterized by a molecular ion peak at m/z 150. The primary fragmentation involves the loss of the acetyl group or the tolyloxy group.

Fragment Ion	o-Tolyl Acetate (m/z)	m-Tolyl Acetate (m/z)	p-Tolyl Acetate (m/z)	Proposed Structure
[M] ⁺	150	150	150	[C ₉ H ₁₀ O ₂] ⁺
[M - CH ₂ CO] ⁺	108	108	108	[C ₇ H ₈ O] ⁺
[M - C7H7O]+	43	43	43	[CH ₃ CO] ⁺ (often the base peak)
[C7H7]+	91	91	91	Tropylium ion from rearrangement

Chemical Reactivity: A Comparative Overview

While direct comparative kinetic data for the hydrolysis of the three tolyl acetate isomers under identical conditions is not readily available in the literature, a qualitative comparison can be made based on established principles of organic chemistry. The primary reaction of interest for these esters is hydrolysis, which can be catalyzed by either acid or base.

The rate of alkaline hydrolysis is influenced by both electronic and steric effects of the substituent on the phenyl ring. The methyl group is weakly electron-donating, which tends to decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic attack by the hydroxide ion compared to phenyl acetate.

- p-Tolyl Acetate: The methyl group is in the para position, where its electron-donating effect is
 most pronounced. This is expected to result in the slowest hydrolysis rate among the three
 isomers due to the destabilization of the negatively charged transition state.
- **m-Tolyl Acetate**: The methyl group is in the meta position, where its electron-donating effect is less pronounced compared to the para position. Therefore, **m-tolyl acetate** is expected to hydrolyze slightly faster than p-tolyl acetate.



o-Tolyl Acetate: The methyl group is in the ortho position, where it can exert both a weak
electron-donating effect and a significant steric hindrance effect. The steric hindrance can
impede the approach of the nucleophile to the carbonyl carbon, which would decrease the
reaction rate. This steric effect is likely to be the dominant factor, making o-tolyl acetate the
least reactive of the three isomers.

Therefore, the predicted order of reactivity for alkaline hydrolysis is: **m-tolyl acetate** > p-tolyl acetate > o-tolyl acetate.

Biological Activity

Comprehensive comparative studies on the biological activities of the three tolyl acetate isomers are limited. However, some information on individual isomers and related compounds is available.

- **m-Tolyl acetate** has been reported to possess antiseptic properties.
- p-Tolyl acetate has been evaluated for genotoxicity and was found to be non-clastogenic in an in vitro micronucleus test[1]. It is moderately toxic by ingestion and skin contact[2].

Given that these compounds can hydrolyze to their corresponding cresols, their biological activity may also be related to the known properties of o-, m-, and p-cresol, which exhibit varying degrees of antiseptic and toxic properties. A definitive comparative analysis would require dedicated experimental studies.

Experimental Protocols Synthesis of Tolyl Acetates via Acylation of Cresol

This protocol describes a general method for the synthesis of o-, m-, and p-tolyl acetate from the corresponding cresol and acetic anhydride.

Materials:

- · o-, m-, or p-cresol
- Acetic anhydride



- Pyridine (catalyst)
- · Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask, dissolve the respective cresol (1 equivalent) in pyridine (2 equivalents).
- Cool the mixture in an ice bath.
- Slowly add acetic anhydride (1.2 equivalents) dropwise with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with water.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tolyl acetate.
- Purify the product by vacuum distillation.

Kinetic Analysis of Alkaline Hydrolysis



This protocol outlines a method for comparing the rates of alkaline hydrolysis of the tolyl acetate isomers using UV-Vis spectrophotometry.

Materials:

- o-, m-, and p-tolyl acetate
- Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.01 M)
- Ethanol or another suitable co-solvent
- UV-Vis spectrophotometer with a thermostatted cuvette holder
- Quartz cuvettes

Procedure:

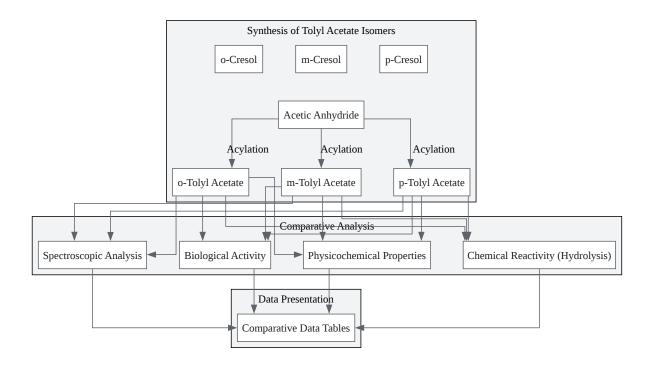
- Prepare stock solutions of each tolyl acetate isomer in ethanol.
- Set the spectrophotometer to a wavelength where the product cresolate ion absorbs strongly (this will need to be determined experimentally, typically in the range of 280-300 nm).
- Equilibrate the NaOH solution and the tolyl acetate stock solution to the desired reaction temperature (e.g., 25°C) in a water bath.
- To a quartz cuvette, add the NaOH solution.
- Initiate the reaction by injecting a small, known volume of the tolyl acetate stock solution into the cuvette and mix quickly.
- Immediately begin recording the absorbance at the predetermined wavelength as a function of time.
- Continue recording until the reaction is complete (i.e., the absorbance plateaus).
- The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.



- The second-order rate constant (k₂) can be calculated from k_obs by dividing by the concentration of NaOH (assuming [NaOH] >> [ester]).
- Repeat the experiment for each isomer under identical conditions to allow for a direct comparison of their hydrolysis rates.

Visualizations

Experimental Workflow for Comparative Analysis



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Caption: Workflow for the synthesis and comparative analysis of tolyl acetate isomers.

Signaling Pathway for Ester Hydrolysis



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Caption: Simplified pathway for the alkaline hydrolysis of tolyl acetate.

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